

Ethyl Tiglate: A Technical Guide to Biological Activity and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl tiglate*

Cat. No.: B033459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tiglate ((2E)-2-methyl-2-butenoate) is a fatty acid ester, a class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.[1][2][3] It is a volatile compound naturally found in various fruits, such as apples and Asian pears, and is a component of the essential oils of plants like Pelargonium graveolens (rose geranium).[3][4][5] Characterized by a sweet, fruity, and slightly green aroma, **ethyl tiglate** is widely utilized in the flavor and fragrance industries.[4][6][7]

Beyond its organoleptic properties, **ethyl tiglate** is recognized for its role in fundamental biochemical processes, including lipid metabolism and transport.[1][3] It serves as a nutrient and potential energy source.[1][3] While research into the specific pharmacological activities of **ethyl tiglate** is emerging, significant attention has been directed towards a structurally related, more complex natural product, tigilanol tiglate (also known as EBC-46), for its potent anticancer properties.[8][9][10] This guide will delineate the known biological functions of **ethyl tiglate** and provide an in-depth analysis of the mechanisms elucidated for tigilanol tiglate, offering valuable insights for drug discovery and development.

Biological Roles and Metabolic Pathways

Ethyl tiglate is classified as a fatty acid ester and participates in several metabolic processes. [1][2] It is considered an endogenous compound in some organisms and is involved in fatty

acid metabolism.[1][3]

Biosynthesis

In certain yeasts, such as *Saprochaete suaveolens*, **ethyl tiglate** is produced via the catabolism of the branched-chain amino acid isoleucine.[11] Unlike the classical Ehrlich pathway, this process occurs through β -oxidation, which generates tiglyl-CoA as a key intermediate that is subsequently esterified to form **ethyl tiglate**.[11] This metabolic route is significant for producing a variety of flavor and fragrance compounds.[11]

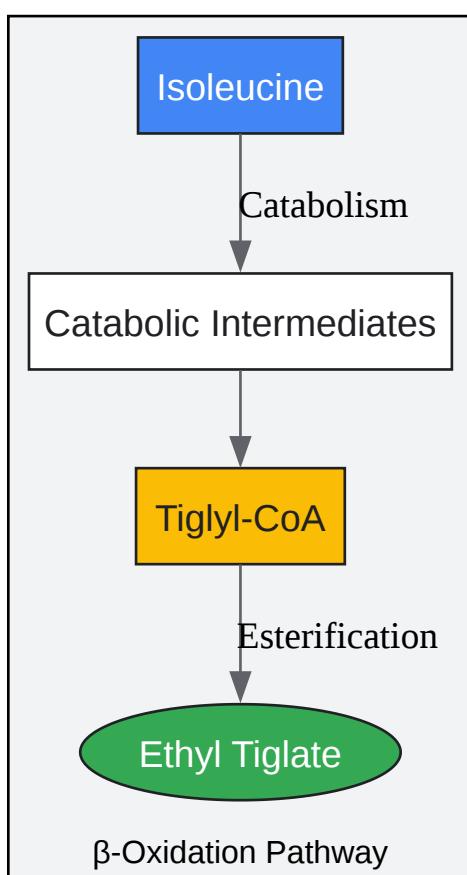


Figure 1: Ethyl Tiglate Biosynthesis in *Saprochaete suaveolens*

[Click to download full resolution via product page](#)

Figure 1: Biosynthesis of **Ethyl Tiglate** from Isoleucine in yeast.

Pharmacological Activities and Therapeutic Potential

While **ethyl tiglate** itself is being investigated for anti-inflammatory properties, the most profound biological activity within the tiglate ester family has been demonstrated by tigilanol tiglate, a diterpenoid ester currently in clinical development for oncology.[6][9]

Anticancer Activity (Tigilanol Tiglate)

Tigilanol tiglate (EBC-46) is a novel small molecule drug candidate for the intratumoral treatment of solid tumors.[10] It exhibits a multi-faceted mechanism of action that results in rapid and highly localized tumor destruction.[10] Clinical and preclinical studies have demonstrated its efficacy against a broad range of cutaneous and subcutaneous tumors, including mast cell tumors, soft tissue sarcomas, and head and neck cancers.[10][12]

Key effects of tigilanol tiglate include:

- Rapid Oncolysis: Direct killing of cancer cells.[8][10]
- Vascular Disruption: It increases the permeability of tumor vasculature, leading to hemorrhagic necrosis and tumor ablation.[8][13]
- Immune Activation: It induces immunogenic cell death through a caspase/gasdermin E-dependent pyroptotic pathway, which stimulates a systemic anti-tumor immune response.[8][10] This can lead to abscopal effects, where non-injected tumors also regress.[10]
- Wound Healing: Following tumor destruction, tigilanol tiglate promotes a strong wound-healing response with minimal scarring.[10][14]

Anti-inflammatory and Antimicrobial Potential

Ethyl tiglate is being explored for its potential as an anti-inflammatory therapeutic.[6] Additionally, essential oils containing tiglate esters have shown antimicrobial activity. For instance, the essential oil of *Ceratonia siliqua*, which contains phenyl **ethyl tiglate** among many other components, demonstrated moderate to strong activity against various bacterial and fungal strains.[6] However, direct studies quantifying the specific contribution of **ethyl tiglate** to these effects are limited.

Mechanism of Action: The Protein Kinase C (PKC) Signaling Cascade

The primary mechanism of action for tigilanol tiglate is the activation of a specific subset of Protein Kinase C (PKC) isoforms.^{[8][13]} This contrasts with broader PKC activators like phorbol esters. Tigilanol tiglate preferentially activates classical PKC isoforms, particularly PKC- β I and - β II.^{[9][13][14]}

Activation of PKC initiates a signaling cascade that mediates the drug's potent anticancer effects. This includes modulating cell surface proteins, disrupting tumor vasculature, and triggering an inflammatory response. Recent studies have also shown that TT-induced PKC activation leads to the phosphorylation of the MET receptor tyrosine kinase at serine 985 (S985), which results in the subsequent degradation of oncogenic, tyrosine-phosphorylated MET species.^{[12][14]}

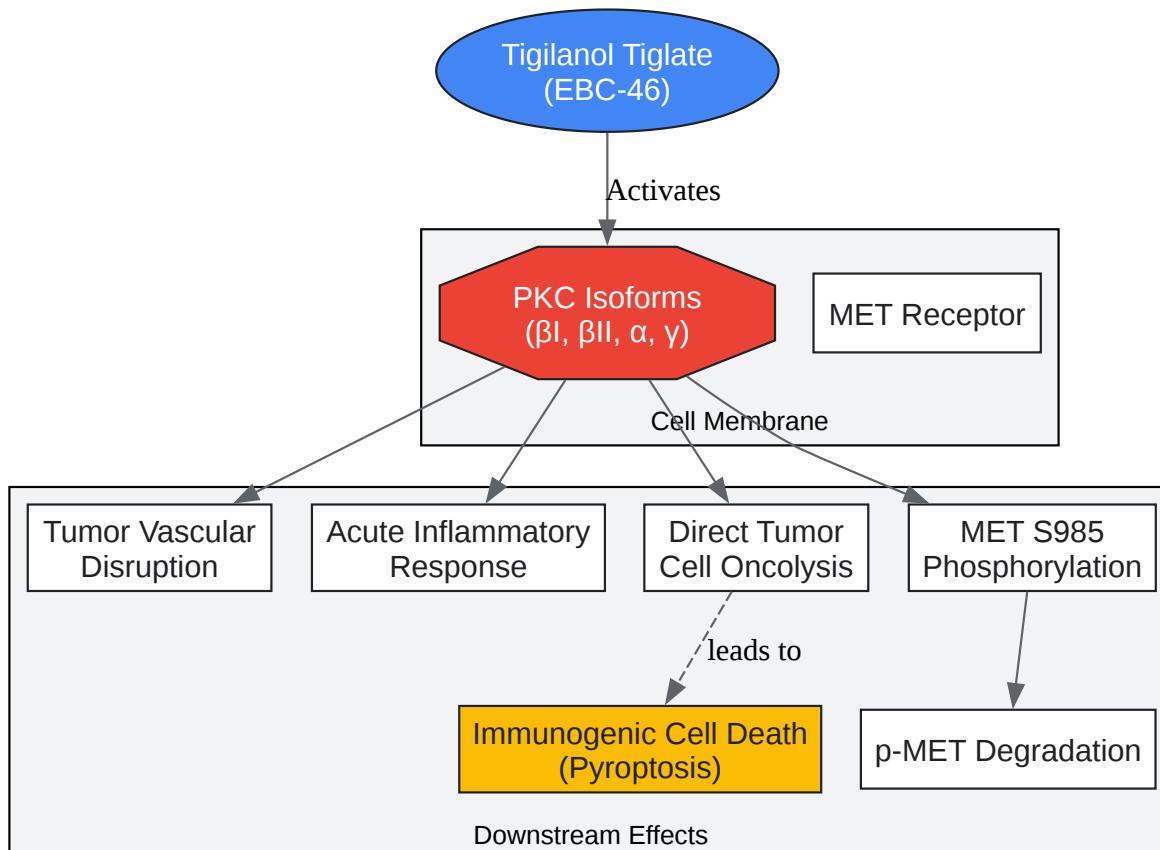


Figure 2: Tigilanol Tiglate Mechanism of Action

[Click to download full resolution via product page](#)

Figure 2: Signaling pathway of Tigilanol Tiglate via PKC activation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of tigilanol tiglate.

Table 1: Preclinical Efficacy of Tigilanol Tiglate in Canine Mast Cell Tumors

Parameter	Result	Citation
Complete Response (Single Injection)	75% at 28 days	[10]
Complete Response (Two Injections)	88%	[10]

| Recurrence-Free Rate (12 months) | 89% of evaluable cases |[\[10\]](#) |

Table 2: Phase I Human Clinical Trial Results (QB46C-H01)

Parameter	Patient Cohort (n=22)	Citation
Tumors Treated	9 different tumor types	[10]
Complete Response (Injected Tumor)	18% (4 patients)	[10]
Partial Response	9% (2 patients)	[10]
Stable Disease	45% (10 patients)	[10]

| Abscopal Response (Non-injected Tumor) | Observed in 2 patients |[\[10\]](#) |

Key Experimental Protocols

In Vitro PKC Translocation Assay

This assay is used to visualize the activation of PKC by compounds like tigilanol tiglate.

Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are genetically engineered to express a PKC isoform (e.g., PKC-βI) fused with a Green Fluorescent Protein (GFP) tag.
- Plating: Cells are plated in imaging-suitable dishes (e.g., glass-bottom plates) and allowed to adhere.

- Treatment: Cells are treated with various concentrations of the test compound (e.g., tigilanol tiglate at 200 nM and 1000 nM) for a short duration (e.g., 5-10 minutes).[9]
- Imaging: Live-cell imaging is performed using a fluorescence microscope.
- Analysis: In untreated cells, the PKC-GFP fusion protein is distributed throughout the cytosol. Upon activation by the compound, PKC translocates to the cell membrane. This shift from diffuse cytosolic fluorescence to peripheral membrane fluorescence is quantified as a measure of PKC activation.[9]

Proteomic and Secretome Analysis via Mass Spectrometry

This protocol is used to identify changes in protein expression and secretion from cancer cells following treatment with a compound.

Methodology:

- Cell Treatment: Cancer cell lines (e.g., H357 head and neck cancer cells) are treated with the test compound (e.g., tigilanol tiglate) or a vehicle control for a specified time.
- Sample Collection: The conditioned media (secretome) and cell lysates (proteome) are collected.
- Protein Preparation: Proteins are reduced with tris(2-carboxyethyl)phosphine (TCEP), alkylated with iodoacetamide to block cysteine residues, and digested into smaller peptides using an enzyme like trypsin.[12][14]
- Peptide Labeling: The resulting peptides from different samples are labeled with isobaric tags, such as Tandem Mass Tags (TMT), which allows for multiplexed analysis.[12][14]
- Mass Spectrometry: The combined, labeled peptide sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The relative abundance of identified proteins across the different treatment conditions is determined, revealing which proteins are up- or down-regulated or secreted in response to the drug.

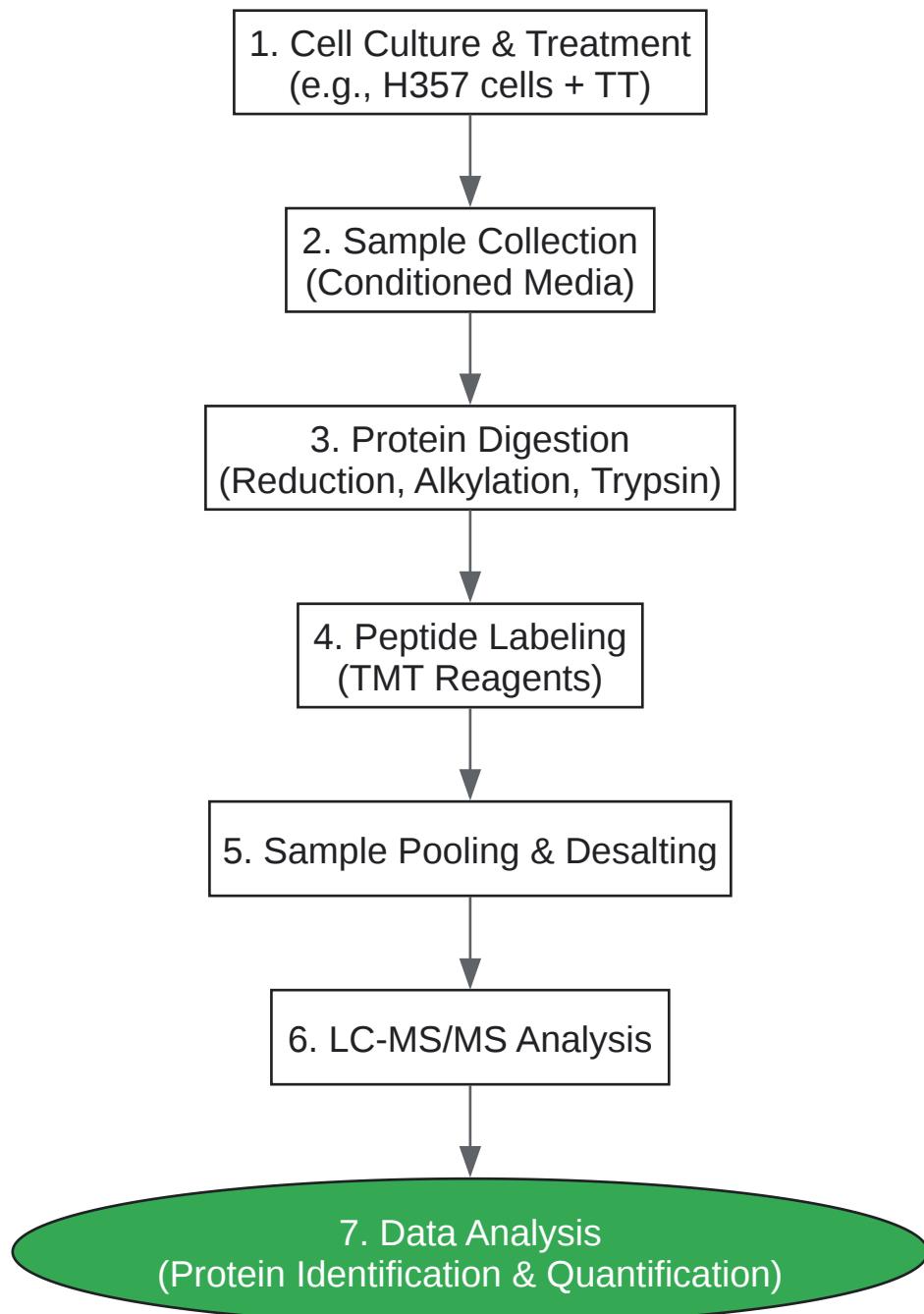


Figure 3: Experimental Workflow for Secretome Analysis

[Click to download full resolution via product page](#)

Figure 3: Workflow for analyzing cellular secretome changes.

Conclusion

Ethyl tiglate is a biologically relevant fatty acid ester with established roles in metabolism and significant application in the flavor and fragrance sector. While its specific pharmacological

profile is an active area of investigation, the profound anticancer activity of the related molecule, tigilanol tiglate, highlights the therapeutic potential of the tiglate ester chemical class. The mechanism of tigilanol tiglate, centered on specific PKC isoform activation, provides a powerful framework for understanding how these molecules can be harnessed to create potent biological effects, including rapid oncolysis and robust immune activation. For drug development professionals, the clear distinction between the simple ester, **ethyl tiglate**, and the complex diterpenoid, tigilanol tiglate, is critical. Future research should focus on elucidating the direct anti-inflammatory and antimicrobial activities of **ethyl tiglate** and similar simple esters, while the continued clinical development of tigilanol tiglate offers a promising new modality for the treatment of solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound Ethyl tiglate (FDB018448) - FooDB [foodb.ca]
- 2. Ethyl tiglate | C7H12O2 | CID 5281163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Ethyl tiglate (HMDB0038962) [hmdb.ca]
- 4. Ethyl Tiglate | 5837-78-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. mdpi.com [mdpi.com]
- 6. bocsci.com [bocsci.com]
- 7. (E)-ethyl tiglate, 5837-78-5 [thegoodsentscompany.com]
- 8. droracle.ai [droracle.ai]
- 9. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Oncology - QBiotics [qbiotics.com]
- 11. researchgate.net [researchgate.net]

- 12. Tigilanol Tiglate-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qbiotics.com [qbiotics.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- To cite this document: BenchChem. [Ethyl Tiglate: A Technical Guide to Biological Activity and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033459#ethyl-tiglate-biological-activity-and-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com